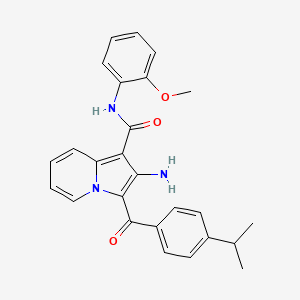

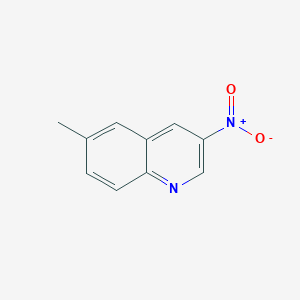

2-amino-3-(4-isopropylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-3-(4-isopropylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPI-145 or duvelisib and is a potent inhibitor of phosphoinositide 3-kinase (PI3K) delta and gamma isoforms.

Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Medicinal Chemistry

Research into heterocyclic compounds, including indolizines, has demonstrated their vast potential in medicinal chemistry due to their diverse biological activities. Indolizines, being structural isomers of indoles, have shown promise in pharmaceutical development for their antitumor, antimycobacterial, anti-inflammatory, and antiproliferative activities. The synthesis and application of these compounds in drug development highlight their importance in designing new therapeutic agents (Dawood & Abbas, 2020).

Synthesis and Bioactivity of Indolizines

Indolizines' synthesis methods have evolved, offering pathways to construct the indolizine framework efficiently. These methods facilitate the development of indolizine derivatives with potential biological activities, further emphasizing the role of these compounds in drug discovery. The diversity in synthetic approaches allows for the exploration of antimicrobial, antioxidant, anti-inflammatory, and anticonvulsant activities among indolizines, presenting a fertile ground for novel drug development (Singh & Mmatli, 2011).

Advanced Synthesis Techniques for Indolizine Derivatives

Recent advances in the synthesis of indolizine derivatives have focused on radical cyclization and cross-coupling techniques. These methodologies offer efficient routes to construct indolizine frameworks, enabling the creation of derivatives with potential for use in biological and material applications. The innovative synthetic strategies underscore the versatility and significance of indolizine compounds in both pharmaceutical and material sciences (Hui et al., 2021).

Environmental and Cleaner Production Applications

Beyond medicinal chemistry, derivatives of heterocyclic compounds like indolizines have been explored for environmental applications, such as the removal of pollutants from water. Studies have highlighted the efficacy of certain heterocyclic derivatives in adsorption and degradation processes, indicating their potential in cleaner production technologies and environmental remediation (Prasannamedha & Kumar, 2020).

Propiedades

IUPAC Name |

2-amino-N-(2-methoxyphenyl)-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-16(2)17-11-13-18(14-12-17)25(30)24-23(27)22(20-9-6-7-15-29(20)24)26(31)28-19-8-4-5-10-21(19)32-3/h4-16H,27H2,1-3H3,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZFWKOBDUBVKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(4-isopropylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide](/img/structure/B2387334.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2387335.png)

![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2387337.png)

![7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2387340.png)

![2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2387343.png)

amine hydrochloride](/img/structure/B2387344.png)

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B2387346.png)

![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)